ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a 2-((1H-indol-3-yl)thio)acetamido moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[[2-(1H-indol-3-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-25-20(24)18-13-7-5-9-15(13)27-19(18)22-17(23)11-26-16-10-21-14-8-4-3-6-12(14)16/h3-4,6,8,10,21H,2,5,7,9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWRTTIMCCNXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene and indole, both of which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other thiophene and indole derivatives, it is likely that it interacts with its targets in a similar manner. This typically involves binding to the target protein and modulating its activity, leading to downstream effects on cellular function.
Biological Activity
Ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, antiviral, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure
The compound features a complex structure characterized by an indole moiety and a cyclopentathiophene core. The presence of the thioacetamido group is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. It has been shown to cause significant cell viability reduction and increase apoptotic markers.
- In Vitro Studies : In vitro assays revealed that the compound exhibits an IC50 range from 23.2 to 49.9 μM , indicating moderate to high potency against various cancer cell lines. Flow cytometry analysis demonstrated that the compound induces G2/M and S-phase cell cycle arrest, suggesting its role in disrupting cellular proliferation pathways .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induces apoptosis and cell cycle arrest |
| HepG-2 | 49.9 | Induces apoptosis and necrosis |
Antiviral Activity
The compound's antiviral properties have also been investigated, particularly against SARS-CoV-2:
- SARS-CoV-2 RdRp Inhibition : Research has indicated that derivatives of the indole-thioacetamide scaffold can inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This inhibition is crucial for viral replication, with some compounds demonstrating low cytotoxicity at effective concentrations .
Table 2: Antiviral Activity Against SARS-CoV-2
| Compound | IC50 (μM) | Target |
|---|---|---|
| Ethyl derivative | ~10 | SARS-CoV-2 RdRp |
| Remdesivir | 1.19 | SARS-CoV-2 RdRp |
Other Biological Activities
Beyond antitumor and antiviral effects, this compound exhibits additional pharmacological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in various models.
- Neuroprotective Properties : Some studies suggest that related compounds may protect neuronal cells from oxidative stress.
Case Studies
Several case studies have explored the efficacy of similar compounds derived from the indole-thioacetamide structure:
- A study on a related compound demonstrated significant tumor growth inhibition in vivo models, reinforcing the potential therapeutic applications of these compounds in oncology.
- Another investigation focused on the molecular docking studies of these compounds against various targets, emphasizing their versatility as drug candidates.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following molecular formula: C29H30N2O3S2. Its IUPAC name is ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The intricate arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit promising anticancer properties. The indole moiety has been recognized for its ability to modulate various signaling pathways involved in cancer progression. Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, particularly through the modulation of cytokine release and inhibition of inflammatory mediators. Studies have shown that similar compounds can inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This mechanism positions it as a candidate for treating inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of indole derivatives have gained attention in recent years. This compound may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . Its ability to cross the blood-brain barrier further enhances its potential application in neurological therapies.
Case Studies
Several case studies illustrate the application of compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared below with ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , a closely related analog documented in crystallographic studies ().
Key Findings:
Bioactivity: The phenylthioureido analog exhibits antifungal and antibacterial activity attributed to the thiourea group’s ability to disrupt microbial membranes .
Structural Stability : The thiourea group in the analog forms intramolecular hydrogen bonds (N–H···S), stabilizing its conformation . In contrast, the indole-thioacetamido substituent likely adopts a more flexible conformation due to the absence of rigid hydrogen-bonding networks.
Synthetic Complexity : The target compound’s synthesis is more complex due to the multi-step coupling of indole-3-thiol and acetamido intermediates, whereas the phenylthioureido derivative is synthesized via a single-step condensation.
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide coupling and thioether formation. For example, the bromoacetamido substitution completes in 1 h at 100°C with 20% higher yield compared to conventional heating.
Solid-Phase Synthesis
Immobilization of the cyclopenta[b]thiophene core on Wang resin enables iterative coupling steps, though scalability remains challenging.
Challenges and Optimization Strategies
- Indole Sensitivity : The indole NH group may participate in unwanted side reactions. Protection with a Boc group prior to thioether formation, followed by deprotection with TFA, mitigates this issue.
- Regioselectivity : Competing substitution at the indole 2-position is avoided by using excess thiol (1.5 equiv) and polar aprotic solvents.
Industrial-Scale Considerations
Large-scale synthesis (≥100 g) employs continuous flow reactors for the cyclization and amidation steps, achieving 90% conversion with reduced solvent waste. Cost analysis highlights bromoacetyl chloride and indole-3-thiol as major contributors to production expenses.
Q & A
Q. What is the established synthetic route for this compound?
The compound is synthesized via a condensation reaction between 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and phenyl isothiocyanate under reflux conditions in ethanol or 1,4-dioxane. Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C), and reaction time (5–6 hours). Post-synthesis purification involves recrystallization from ethanol or isopropyl alcohol, with yield optimization dependent on stoichiometric ratios of reactants . Characterization is performed using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and structural integrity .
Q. How is the molecular conformation stabilized in this compound?
X-ray crystallography reveals stabilization through intramolecular N–H···O hydrogen bonding, forming an S(6) ring motif. Intermolecular N–H···S interactions create inversion dimers with an R₂²(8) motif, contributing to crystal packing stability. The dihedral angle between the cyclopenta[b]thiophene moiety and the phenyl ring is 72.8°, influencing steric and electronic properties .
Q. What preliminary biological activities are associated with this compound?
While direct data for this compound is limited, structurally related 2-thioureido-thiophene derivatives exhibit antifungal and antibacterial activities. Initial screening involves agar diffusion assays against Candida albicans and Staphylococcus aureus, with MIC values typically ranging from 25–100 µg/mL. Activity is attributed to sulfur-containing groups disrupting microbial cell membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization requires systematic variation of:
- Catalysts: Glacial acetic acid (1–2 mol%) enhances reaction rates in condensation steps .
- Solvent polarity: Dimethylformamide (DMF) increases solubility of aromatic intermediates compared to ethanol .
- Temperature gradients: Stepwise heating (60°C → 80°C) reduces side-product formation. Monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) ensures intermediate stability. Yields >85% are achievable with strict anhydrous conditions .
Q. What strategies resolve contradictions in crystallographic data interpretation?
Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism. Mitigation strategies include:
Q. How does structural modification influence bioactivity in related compounds?
SAR studies on cyclopenta[b]thiophene derivatives show:
- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity.
- Indole substitutions (e.g., 1H-indol-3-yl) improve anticancer potential via intercalation with DNA (IC₅₀ values: 10–50 µM in MCF-7 cells) .
- Thioether linkages (C–S–C) augment redox activity, correlating with antioxidant capacity in DPPH assays (EC₅₀: 15–30 µM) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell volume | 839.61 ų | |
| Dihedral angle | 72.8° (cyclopenta-thiophene vs. phenyl) | |
| Hydrogen bond motif | R₂²(8) (N–H···S) |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Class | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2-Thioureido-thiophenes | 25–100 | N/A |
| Indole-fused thiophenes | 50–150 | 10–50 |
| Pyrimidoindole derivatives | N/A | 5–20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
